

Application Notes & Protocols: Optimizing UV Crosslinking Efficiency with 2-Thio-UTP Modified RNA

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Compound of Interest

Compound Name:	<i>2-Thiouridine 5'-triphosphate tetrasodium salt</i>
CAS No.:	1343364-70-4
Cat. No.:	B1139189

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Abstract

The study of RNA-protein interactions is fundamental to understanding the intricate mechanisms of gene regulation. Ultraviolet (UV) crosslinking, a cornerstone technique in this field, allows for the covalent linkage of RNA to its binding proteins, enabling their identification and the mapping of interaction sites. However, the efficiency of direct UV crosslinking at 254 nm is notoriously low.[1] The incorporation of photoreactive nucleoside analogs, such as thiolated uridines, into RNA transcripts has revolutionized this methodology by significantly enhancing crosslinking efficiency at longer, less damaging UV wavelengths.[2][3] While 4-thiouridine (4SU) has been widely adopted in techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), this guide focuses on the unique advantages and detailed protocols for utilizing its isomer, 2-thiouridine (s²U), to achieve highly efficient and specific RNA-protein crosslinking. We will delve into the underlying principles, provide step-by-step protocols for the synthesis of 2-Thio-UTP modified RNA, and outline a comprehensive workflow for UV crosslinking and downstream analysis.

Introduction: The Rationale for Enhanced UV Crosslinking

UV crosslinking has been an invaluable tool for capturing the transient and dynamic interactions between RNA and proteins.[1][2] The traditional approach involves irradiating cells or in vitro reactions with short-wavelength UV light (254 nm), which excites the nucleobases of RNA, leading to the formation of a covalent bond with closely associated amino acid residues.

[1] However, this method suffers from several limitations:

- **Low Efficiency:** A significant portion of RNA-protein interactions are not captured due to the low quantum yield of the crosslinking reaction.[1]
- **RNA Damage:** The high energy of 254 nm UV light can cause damage to the RNA molecules, potentially altering their structure and interactions.
- **Non-Specific Crosslinking:** The high UV dosage required can lead to non-specific crosslinking, increasing the background signal.

To overcome these challenges, photoreactive nucleoside analogs have been introduced. These analogs are incorporated into RNA transcripts and can be activated by longer wavelength UV light (typically >310 nm), which is less damaging to the RNA.[2][4] This approach, often referred to as PAR-CLIP when using 4-thiouridine, has significantly improved the yield and specificity of RNA-protein crosslinking.[5][6][7]

This application note will specifically explore the use of 2-Thio-UTP, an isomer of the more commonly used 4-Thio-UTP, for optimizing UV crosslinking efficiency.

The Advantage of 2-Thiouridine: Beyond Enhanced Crosslinking

While both 2-thiouridine and 4-thiouridine are effective in enhancing UV crosslinking, 2-thiouridine possesses unique properties that can be advantageous in certain experimental contexts.

Enhanced Duplex Stability

Studies have shown that the substitution of uridine with 2-thiouridine in an RNA duplex leads to a significant increase in its thermal stability compared to both unmodified RNA and RNA containing 4-thiouridine.[8] This enhanced stability is attributed to the preorganization of the single-stranded RNA containing 2-thiouridine, which reduces the entropic penalty of duplex formation.[9] This property can be particularly beneficial when studying RNA-protein interactions that involve structured RNA elements, as it helps to maintain the native conformation of the RNA.

Reduced Immunogenicity

For in vivo applications, such as the delivery of modified mRNA for therapeutic purposes, the immunogenicity of the RNA molecule is a critical consideration. Research has indicated that RNAs prepared with 2-Thio-UTP are less immunogenic compared to unmodified RNA.[10] This is because 2-Thio-U modified mRNA shows reduced activation of RNA-dependent protein kinase (PKR) and other components of the innate immune system.[10]

The Mechanism of 2-Thiouridine Mediated UV Crosslinking

Upon irradiation with UV light at a wavelength of approximately 330-360 nm, the 2-thiouridine base enters an excited state. This excited thione group is highly reactive and can form a covalent bond with adjacent amino acid residues of a protein. The proposed mechanism involves a photo-induced electron transfer, leading to the formation of a radical ion pair, which then recombines to form a stable crosslink.[11]

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Figure 1. Simplified workflow of 2-Thiouridine mediated UV crosslinking.

Experimental Protocols

This section provides detailed protocols for the in vitro synthesis of 2-Thio-UTP modified RNA and the subsequent UV crosslinking procedure.

In Vitro Synthesis of 2-Thio-UTP Modified RNA

This protocol is designed for the synthesis of RNA probes with complete or partial substitution of UTP with 2-Thio-UTP using T7 RNA polymerase.

Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- 10x Transcription Buffer
- ATP, CTP, GTP solution (100 mM each)
- UTP solution (100 mM)
- 2-Thio-UTP solution (100 mM)
- RNase Inhibitor
- DNase I (RNase-free)
- Nuclease-free water

Protocol:

- Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The final volume is 20 μ L.

Component	Volume	Final Concentration
Nuclease-free water	Up to 20 μ L	-
10x Transcription Buffer	2 μ L	1x
ATP, CTP, GTP (100 mM each)	0.5 μ L each	2.5 mM each
UTP (100 mM)	See Table 1	Variable
2-Thio-UTP (100 mM)	See Table 1	Variable
Linearized DNA template	1 μ g	50 ng/ μ L
RNase Inhibitor	1 μ L	-
T7 RNA Polymerase	2 μ L	-

Table 1: Recommended UTP and 2-Thio-UTP Ratios

% 2-Thio-UTP Substitution	Volume of UTP (100 mM)	Volume of 2-Thio-UTP (100 mM)
100%	0 μ L	0.5 μ L
50%	0.25 μ L	0.25 μ L
25%	0.375 μ L	0.125 μ L

- Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.
- DNase Treatment: Add 1 μ L of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
- RNA Purification: Purify the RNA using a suitable RNA purification kit or by phenol/chloroform extraction followed by ethanol precipitation.
- Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer. The quality of the RNA can be assessed by running an aliquot on a denaturing agarose gel.

UV Crosslinking of 2-Thio-UTP Modified RNA to Protein

This protocol describes a general procedure for UV crosslinking in an in vitro binding reaction.

Materials:

- Purified 2-Thio-UTP modified RNA
- Purified protein of interest
- Binding buffer appropriate for the RNA-protein interaction
- UV crosslinker instrument with 365 nm bulbs
- SDS-PAGE loading buffer

Protocol:

- **Binding Reaction:** In a nuclease-free microcentrifuge tube, combine the 2-Thio-UTP modified RNA and the protein of interest in the appropriate binding buffer. The final volume and concentrations should be optimized for the specific interaction being studied.
- **Incubation:** Incubate the binding reaction at the optimal temperature and for the appropriate time to allow for complex formation.
- **UV Irradiation:** Place the tube on ice in a UV crosslinker and irradiate with 365 nm UV light. The optimal energy and time of irradiation should be determined empirically, but a starting point is 0.1-1 J/cm².
- **RNase Digestion (Optional):** To trim the non-crosslinked RNA and reduce the size of the RNA tag on the protein, the sample can be treated with RNase A and/or RNase T1.
- **Analysis:** Add SDS-PAGE loading buffer to the crosslinked sample, heat at 95°C for 5 minutes, and analyze the crosslinked product by SDS-PAGE and autoradiography (if the RNA is radiolabeled) or Western blotting using an antibody against the protein of interest. A successful crosslinking reaction will result in a band shift corresponding to the molecular weight of the protein plus the crosslinked RNA fragment.

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Figure 2. Overview of the experimental workflow for 2-Thio-UTP crosslinking.

Data Interpretation and Validation

A successful UV crosslinking experiment with 2-Thio-UTP modified RNA will result in the formation of a covalent bond between the RNA and its binding protein. This can be visualized as a higher molecular weight species on an SDS-PAGE gel.

Key considerations for data interpretation:

- **Negative Controls:** Always include a negative control reaction without UV irradiation to ensure that the observed band shift is UV-dependent. A control with unmodified RNA can also be included to demonstrate the enhanced efficiency of the 2-Thio-UTP modified probe.
- **Titration Experiments:** To optimize the crosslinking efficiency, it is recommended to perform titration experiments with varying concentrations of RNA, protein, and UV energy.
- **Mass Spectrometry:** For definitive identification of the crosslinked peptide and the precise site of crosslinking, mass spectrometry analysis of the excised and digested crosslinked band is the gold standard.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Conclusion

The use of 2-Thio-UTP to generate photoreactive RNA probes offers a powerful and efficient method for studying RNA-protein interactions. The enhanced duplex stability and reduced immunogenicity of 2-thiouridine-containing RNA provide distinct advantages over other methods. By following the detailed protocols and considering the key aspects of data interpretation outlined in this guide, researchers can confidently and effectively utilize this advanced technique to unravel the complexities of post-transcriptional gene regulation.

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